2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid
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Overview
Description
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is an organic compound with the molecular formula C25H38O6. It is known for its unique structure, which includes two 2-ethylhexyl ester groups attached to a benzoic acid core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Mechanism of Action
Mode of Action
The compound acts as a catalyst in organic reactions and serves as a reagent in biochemistry experiments . It forms a complex with its carboxylic acid group and a metal ion or another molecule . This complex can then interact with other molecules to produce an array of products .
Action Environment
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid typically involves the esterification of 2,4-dicarboxybenzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and an acid or base catalyst.
Substitution: Reactions where one of the ester groups can be replaced by another functional group.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Esterification: Formation of new esters.
Hydrolysis: Production of 2,4-dicarboxybenzoic acid and 2-ethylhexanol.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(2-ethylhexoxycarbonyl)benzoic acid: Similar structure but with ester groups at different positions on the benzoic acid ring.
2,4-Dicarboxybenzoic acid: The parent compound without the ester groups.
2-Ethylhexyl benzoate: A simpler ester derivative of benzoic acid.
Uniqueness
2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2,4-bis(2-ethylhexoxycarbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-9-11-18(7-3)16-30-24(28)20-13-14-21(23(26)27)22(15-20)25(29)31-17-19(8-4)12-10-6-2/h13-15,18-19H,5-12,16-17H2,1-4H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSCEQXIHBEPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCC(CC)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043445 |
Source
|
Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-11-1 |
Source
|
Record name | 2,4-Bis(2-ethylhexyl) hydrogen 1,2,4-benzenetricarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63468-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Bis(2-ethylhexoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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